molecular formula C19H19N3O3S B4681022 2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4681022
M. Wt: 369.4 g/mol
InChI Key: YLZJMWANDLKDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, also known as TIPD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. TIPD is a heterocyclic compound that belongs to the family of isoindolinones and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems. This compound has been found to bind to the D2 and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood, cognition, and behavior. This compound has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been found to have some toxicity in animal studies, which may limit its potential applications in humans.

Future Directions

There are several future directions for the study of 2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more selective and potent derivatives of this compound that can be used for the treatment of specific neurological disorders. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.

Scientific Research Applications

2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant properties. This compound has also been found to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

2-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17-14-4-1-2-5-15(14)18(24)22(17)12-9-20-7-10-21(11-8-20)19(25)16-6-3-13-26-16/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZJMWANDLKDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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